4,5-Dichlorothiophene-2,3-dicarbaldehyde
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Overview
Description
4,5-Dichlorothiophene-2,3-dicarbaldehyde is an organic compound with the molecular formula C6H2Cl2O2S and a molecular weight of 209.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two chlorine atoms and two aldehyde groups makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichlorothiophene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiophene-2,3-dicarbaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product . Quality control measures, including NMR and HPLC analysis, are employed to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4,5-Dichlorothiophene-2,3-dicarboxylic acid.
Reduction: 4,5-Dichlorothiophene-2,3-dimethanol.
Substitution: 4,5-Dimethoxythiophene-2,3-dicarbaldehyde.
Scientific Research Applications
4,5-Dichlorothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichlorothiophene-2,3-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the chlorine atoms can participate in nucleophilic substitution reactions . These interactions are crucial in the compound’s role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,3-dicarbaldehyde: Lacks the chlorine atoms, making it less reactive in substitution reactions.
4,5-Dibromothiophene-2,3-dicarbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
4,5-Dimethylthiophene-2,3-dicarbaldehyde: Contains methyl groups instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness
4,5-Dichlorothiophene-2,3-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups, which confer high reactivity and versatility in chemical synthesis . Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H2Cl2O2S |
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Molecular Weight |
209.05 g/mol |
IUPAC Name |
4,5-dichlorothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)4(2-10)11-6(5)8/h1-2H |
InChI Key |
TYWCOPQHONESAD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(SC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
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